

# Technical Guide: (4-Boc-aminophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (4-Boc-Aminophenyl)Boronic Acid

Cat. No.: B1273576

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CAS Number: 380430-49-9

This technical guide provides a comprehensive overview of **(4-Boc-aminophenyl)boronic acid**, a versatile reagent in organic synthesis, particularly for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

## **Chemical Properties and Data**

**(4-Boc-aminophenyl)boronic acid**, systematically named [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid, is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the aniline moiety enhances its stability and solubility in organic solvents, while the boronic acid functional group makes it a key participant in various cross-coupling reactions.



Property	Value	Reference
CAS Number	380430-49-9	[1]
Molecular Formula	C11H16BNO4	[1]
Molecular Weight	237.06 g/mol	
Melting Point	199-204 °C (decomposes)	
Appearance	White to off-white crystalline powder	[1]
Purity	≥95.0%	
Solubility	Soluble in Methanol. Soluble in DMSO (100 mg/mL), and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL).	[2][3]
рКа	8.0 ± 0.17 (Predicted)	[4]

# Experimental Protocols Synthesis of (4-Boc-aminophenyl)boronic acid

A common synthetic route to **(4-Boc-aminophenyl)boronic acid** involves the protection of 4-aminophenylboronic acid. A representative protocol is as follows:

### Reaction Scheme:

4-aminophenylboronic acid + Di-tert-butyl dicarbonate (Boc)<sub>2</sub>O → **(4-Boc-aminophenyl)boronic acid** 

#### Procedure:

- In a suitable reaction vessel, dissolve 4-aminophenylboronic acid (1 equivalent) in a mixture
  of tert-butanol and water.
- Cool the solution to 0 °C using an ice bath.



- Add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.1 equivalents) to the solution while maintaining the temperature at 0 °C.
- Slowly add a solution of sodium hydroxide (1.1 equivalents) in water, ensuring the temperature does not exceed 5 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, acidify the reaction mixture to pH 3-4 with a cold aqueous solution of hydrochloric acid.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (4-Boc-aminophenyl)boronic acid as a white solid. A molar yield of 95% with a purity of 98% has been reported for a similar one-pot synthesis starting from the corresponding carboxybenzeneboronic acid.[5]

### **Suzuki-Miyaura Coupling Reaction**

**(4-Boc-aminophenyl)boronic acid** is a key building block in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical compounds. A representative protocol for the coupling of **(4-Boc-aminophenyl)boronic acid** with 2-bromopyridine is provided below.

**Reaction Scheme:** 

**(4-Boc-aminophenyl)boronic acid** + 2-bromopyridine --[Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>]--> N-Boc-4-(pyridin-2-yl)aniline

Procedure:



- To an oven-dried Schlenk flask, add **(4-Boc-aminophenyl)boronic acid** (1.2 equivalents), 2-bromopyridine (1.0 equivalent), and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 equivalents).
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.03 equivalents) to the flask under the inert atmosphere.
- Add a degassed mixture of a suitable solvent, such as 1,4-dioxane or a mixture of ethanol and water, via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired biaryl product. Yields for similar Suzuki coupling reactions involving 2-bromopyridine and various arylboronic acids have been reported in the range of 62-95%.[6]

# Visualization of Experimental Workflow and Signaling Pathway Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling reaction described above.





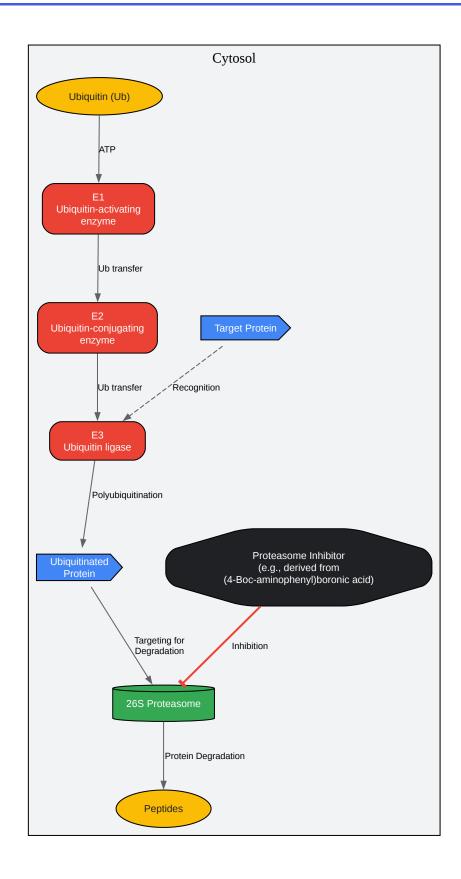
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Caption: Experimental workflow for the Suzuki-Miyaura coupling.

## **Ubiquitin-Proteasome Signaling Pathway**

**(4-Boc-aminophenyl)boronic acid** is a precursor for the synthesis of various biologically active molecules, including proteasome inhibitors. These inhibitors play a crucial role in cancer therapy by disrupting the ubiquitin-proteasome pathway, which is responsible for the degradation of cellular proteins.





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Caption: The Ubiquitin-Proteasome pathway and the site of action for proteasome inhibitors.



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- To cite this document: BenchChem. [Technical Guide: (4-Boc-aminophenyl)boronic acid].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1273576#4-boc-aminophenyl-boronic-acid-cas-number]

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